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Compound of Interest

Compound Name: AXT-914

Cat. No.: B10819877

An in-depth analysis of AXT-914, an investigational oral calcilytic, reveals its significant but
complex role in calcium homeostasis. Developed to modulate the calcium-sensing receptor
(CaSR), AXT-914 has been evaluated in both preclinical and clinical settings for its potential to
treat disorders of calcium metabolism, including hypoparathyroidism and osteoporosis. This
technical guide synthesizes the available data on AXT-914, detailing its mechanism of action,
summarizing quantitative outcomes from key studies, outlining experimental protocols, and
visualizing its physiological pathway.

Core Mechanism of Action

AXT-914 is a small molecule, quinazolin-2ne derivative that functions as a negative allosteric
modulator, or "calcilytic," of the calcium-sensing receptor (CaSR).[1] The CaSR is a G-protein
coupled receptor predominantly expressed on the surface of parathyroid gland cells. Its primary
function is to detect extracellular calcium levels and regulate the secretion of parathyroid
hormone (PTH) accordingly.

Under normal physiological conditions, high extracellular calcium levels activate the CaSR,
which in turn inhibits the synthesis and release of PTH. Conversely, low calcium levels lead to
CaSR inactivation and subsequent PTH secretion. PTH acts on bone and kidneys to increase
serum calcium levels, thus completing a negative feedback loop.

AXT-914 antagonizes the CaSR, essentially tricking the parathyroid gland into perceiving a
state of hypocalcemia.[1][2] This antagonism blocks the inhibitory signal of extracellular
calcium, leading to a rapid, transient, and robust release of endogenous PTH.[1] The
therapeutic goal is to harness this induced PTH pulse to achieve physiological effects, such as
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increasing bone formation in osteoporosis or correcting hypocalcemia in hypoparathyroidism.

[1][2]
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Caption: AXT-914 Mechanism of Action on the Parathyroid Gland.

Preclinical and Clinical Efficacy Data
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AXT-914 has been investigated in various models, from cell-based assays to animal studies
and human clinical trials. The quantitative outcomes of these studies are summarized below.

Preclinical Studies in Animal Models

Preclinical research focused on rat models of postsurgical hypoparathyroidism and a mouse
model of Autosomal Dominant Hypocalcemia Type 1 (ADH1), a condition caused by a gain-of-
function mutation in the CaSR gene.[2][3]

Table 1: Efficacy of AXT-914 in a Rat Model of Postsurgical Hypoparathyroidism

Treatment Group (Oral

Parameter Outcome
AXT-914)
5 and 10 mg/kg for 2
Serum PTH Increased
weeks
Serum Calcium 5 and 10 mg/kg for 2 weeks Increased
Serum Phosphorus 5 and 10 mg/kg for 2 weeks Decreased
Urinary Calcium Excretion 5 and 10 mg/kg for 2 weeks Decreased

Source: Data synthesized from a study in female Wistar rats with hemi-parathyroidectomy.[2]

Table 2: Efficacy of AXT-914 in a Mouse Model of ADH1 (Nuf Mice)

Vehicle-Treated AXT-914-Treated

Parameter P-value
(n=6) (10 mg/kg, n=7)

Plasma PTH (at 30

. 23 =4 pmolll 104 + 29 pmolil <0.05

min)

Plasma Adjusted
1.84 + 0.02 mmol/l 2.03 + 0.02 mmol/l <0.001

Calcium (at 120 min)

Source: Data from a study in a mouse model with a heterozygous gain-of-function CaSR
mutation.[3]
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Human Clinical Trials

Early-phase clinical trials were conducted in healthy volunteers and postmenopausal women to
assess the pharmacokinetics, pharmacodynamics, and tolerability of AXT-914.[1] The primary
goal was to determine if the transient PTH release could translate into a bone-anabolic effect,
similar to teriparatide (Forteo).[1]

Table 3: Change in Total Serum Calcium in a 4-Week Study in Postmenopausal Women

Mean Increase from

Treatment Group Dose Baseline
AXT-914 45 mg 8.0%
AXT-914 60 mg 10.7%
Teriparatide (Forteo) 20 pg 1.3%
Placebo N/A 1.0%

Source: Data from a randomized, double-blind, active- and placebo-controlled study.[1]

While AXT-914 successfully and reproducibly induced the desired sharp, transient PTH release
profiles, the 4-week study in postmenopausal women was terminated after a planned interim
analysis.[1] This was due to a lack of the expected anabolic effect on bone formation
biomarkers and dose-limiting effects on serum calcium, which showed a persistent, dose-
related increase.[1]

Experimental Protocols

Detailed experimental protocols from the published studies are summarized below based on
the available information.

Animal Study Protocols

1. Rat Model of Postsurgical Hypoparathyroidism:

e Subjects: 10-week-old female Wistar rats.[2]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b10819877?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24769332/
https://pubmed.ncbi.nlm.nih.gov/24769332/
https://pubmed.ncbi.nlm.nih.gov/24769332/
https://www.benchchem.com/product/b10819877?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24769332/
https://pubmed.ncbi.nlm.nih.gov/24769332/
https://pubmed.ncbi.nlm.nih.gov/32852547/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory
Check Availability & Pricing

» Model Creation: Two models were established: hemi-parathyroidectomy and total

parathyroidectomy with autotransplantation.[2]

e Drug Administration: AXT-914 or vehicle was administered orally for 2 to 3 weeks at doses of
5 and 10 mg/kg.[2]

o Sample Collection & Analysis: Blood and urine samples were collected to measure serum
PTH, calcium, and phosphorus levels, as well as urinary calcium excretion.[2] At the end of
the study, autotransplanted parathyroid tissues were collected for histological examination.[2]

Data Collection & Analysis
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Caption: Experimental Workflow for the Rat Hypoparathyroidism Study.
2. Mouse Model of ADH1.:

o Subjects: Adult male and female Nuf mice, which carry a heterozygous gain-of-function
CaSR mutation (Leu723GlIn).[3]

e Drug Administration: A single 10 mg/kg dose of AXT-914 or vehicle was administered by oral

gavage.[3]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/32852547/
https://www.benchchem.com/product/b10819877?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32852547/
https://pubmed.ncbi.nlm.nih.gov/32852547/
https://pubmed.ncbi.nlm.nih.gov/32852547/
https://www.benchchem.com/product/b10819877?utm_src=pdf-body-img
https://www.endocrine-abstracts.org/ea/0086/ea0086oc1.6
https://www.benchchem.com/product/b10819877?utm_src=pdf-body
https://www.endocrine-abstracts.org/ea/0086/ea0086oc1.6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Sample Collection & Analysis: Blood samples were collected at 30 minutes post-dose to
measure plasma PTH and at 120 minutes post-dose to measure plasma albumin-adjusted
calcium, phosphate, magnesium, and creatinine.[3]

Human Clinical Trial Protocol (Postmenopausal Women)

o Study Design: A randomized, double-blind, active- and placebo-controlled, 4-week repeat-
dose, parallel-group study.[1]

e Subjects: Healthy postmenopausal women.[1]

e Treatment Arms:

[e]

AXT-914 (45 mg, once daily)

(¢]

AXT-914 (60 mg, once daily)

[¢]

Placebo

[¢]

Active control: Teriparatide (Forteo, 20 ug, subcutaneous injection)[1]
e Primary Endpoints: Changes in circulating bone biomarkers.[1]
» Safety Endpoint: Total serum calcium levels.[1]

o Outcome Measurement: Blood samples were collected to assess pharmacokinetic (PK)
profiles of AXT-914 and pharmacodynamic (PD) effects, including PTH release profiles, bone
biomarkers, and serum calcium.[1]

Conclusion

AXT-914 is a potent, orally active calcilytic that effectively antagonizes the calcium-sensing
receptor to induce a sharp, transient release of parathyroid hormone. Preclinical studies
demonstrated its potential to correct abnormal calcium and phosphorus homeostasis in models
of hypoparathyroidism and ADH1.[2][3][4] However, in a clinical trial involving postmenopausal
women, the PTH release did not translate into the desired bone-anabolic response.[1]
Furthermore, the treatment led to a persistent, dose-related increase in serum calcium, raising
safety concerns and leading to the trial's early termination.[1] These findings highlight the
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complex challenge of mimicking the precise physiological effects of endogenous PTH pulses
with a small molecule modulator for the treatment of osteoporosis, while suggesting that its
utility may lie in targeted applications for specific hypocalcemic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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